molecular formula C13H11NO5S B6393304 2-Hydroxy-5-(3-methylsulfonylphenyl)isonicotinic acid CAS No. 1261957-08-7

2-Hydroxy-5-(3-methylsulfonylphenyl)isonicotinic acid

Cat. No.: B6393304
CAS No.: 1261957-08-7
M. Wt: 293.30 g/mol
InChI Key: WVJQXHRLNMCWSL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-methylsulfonylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. This compound is characterized by the presence of a hydroxyl group, a methylsulfonylphenyl group, and an isonicotinic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-methylsulfonylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid derivatives with suitable reagents. One common method includes the reaction of isonicotinic acid hydrazide with aldehydes or ketones in the presence of organic solvents . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanosynthesis and solid-state melt reactions are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-methylsulfonylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methylsulfonylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-5-(3-methylsulfonylphenyl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis or DNA replication .

Properties

IUPAC Name

5-(3-methylsulfonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-20(18,19)9-4-2-3-8(5-9)11-7-14-12(15)6-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJQXHRLNMCWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688180
Record name 5-[3-(Methanesulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-08-7
Record name 5-[3-(Methanesulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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